8-Methylquinoline-5-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-methylquinoline-5-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-7-4-5-9(15(11,13)14)8-3-2-6-12-10(7)8/h2-6H,1H3,(H2,11,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNIXGIKCQIITB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)S(=O)(=O)N)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 8 Methylquinoline 5 Sulfonamide and Its Analogues
Strategies for the Construction of the Quinoline (B57606) Core
The quinoline framework, a bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a common structural motif in many biologically active compounds. Its synthesis has been a subject of extensive research for over a century, leading to the development of numerous named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses. These classic methods typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds, aldehydes, or ketones under strong acidic conditions.
More recent advancements have focused on transition-metal-catalyzed oxidative annulation strategies. These methods offer higher efficiency and broader substrate tolerance. For instance, cobalt-catalyzed cyclization of acetophenones and anilines can produce a variety of quinoline skeletons with high yields under mild conditions mdpi.com. Such modern strategies, which often involve C-H bond activation, provide efficient pathways to substituted quinoline cores that can serve as precursors for compounds like 8-methylquinoline (B175542) mdpi.com.
Regioselective Functionalization Approaches at the C-5 Position
Once the 8-methylquinoline core is obtained, the next critical step is the introduction of a sulfonyl group specifically at the C-5 position. This regioselectivity is crucial for the desired structure and is typically achieved through electrophilic aromatic substitution.
The direct sulfonation of 8-methylquinoline is achieved by treating the quinoline intermediate with a strong sulfonating agent. Chlorosulfonic acid (ClSO₃H) is commonly employed for this purpose. The reaction is an electrophilic aromatic substitution, where the chlorosulfonyl group is directed to the C-5 position of the quinoline ring. The procedure is often carried out under controlled temperature conditions, such as in an ice bath, to manage the exothermic nature of the reaction and to prevent the formation of unwanted byproducts google.com. This reaction directly yields the sulfonyl chloride intermediate.
The reaction of 8-methylquinoline with chlorosulfonic acid directly furnishes 8-methylquinoline-5-sulfonyl chloride scbt.comcalpaclab.com. This intermediate is a key precursor for the synthesis of the final sulfonamide compounds. The sulfonyl chloride is a reactive species that can readily undergo nucleophilic attack by amines to form the stable sulfonamide bond. In analogous syntheses, such as for 8-methoxyquinoline-5-sulfonyl chloride, the reaction is performed at room temperature, demonstrating a robust method for producing the necessary sulfonyl chloride intermediate nih.gov.
Derivatization of the Sulfonamide Moiety
The final stage in the synthesis involves the conversion of the highly reactive 8-methylquinoline-5-sulfonyl chloride into the desired sulfonamide. This is accomplished through reactions with various primary or secondary amines.
The formation of the sulfonamide linkage is achieved by reacting 8-methylquinoline-5-sulfonyl chloride with a suitable primary or secondary amine. These reactions are typically performed in a solvent such as acetonitrile (B52724) or chloroform (B151607) at room temperature nih.govmdpi.com. Often, a base like triethylamine (B128534) is added to the reaction mixture to act as a hydrogen chloride acceptor, neutralizing the HCl generated during the reaction and driving the equilibrium towards the product nih.govmdpi.com. This method is versatile, allowing for the introduction of a wide array of substituents on the sulfonamide nitrogen, depending on the amine used. For example, reacting 8-hydroxyquinoline-5-sulfonyl chloride with various amines containing an acetylene (B1199291) moiety has been shown to produce the corresponding sulfonamides in good yields nih.gov.
The table below illustrates the synthesis of various quinoline-5-sulfonamides from their corresponding sulfonyl chloride and amine precursors, showcasing different reaction conditions and yields.
| Quinoline Precursor | Amine Reactant | Solvent | Base | Product | Yield (%) | Reference |
| 8-Quinolinesulfonyl chloride | Propargylamine | Chloroform | Triethylamine | N-(prop-2-yn-1-yl)quinoline-8-sulfonamide | - | mdpi.com |
| 8-Hydroxyquinoline-5-sulfonyl chloride | Propargylamine | Acetonitrile | - | 8-Hydroxy-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | - | nih.gov |
| 8-Hydroxyquinoline-5-sulfonyl chloride | 2-Methylbut-3-yn-2-amine | Acetonitrile | - | 8-Hydroxy-N-(1,1-dimethylprop-2-yn-1-yl)quinoline-5-sulfonamide | - | nih.gov |
| 8-Methoxyquinoline-5-sulfonyl chloride | N-Methylpropargylamine | Acetonitrile | Triethylamine | 8-Methoxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | - | nih.gov |
| 8-Hydroxyquinoline-5-sulfonyl chloride | 4-(Propargyloxy)aniline | Acetonitrile | - | 8-Hydroxy-N-(4-(prop-2-yn-1-yloxy)phenyl)quinoline-5-sulfonamide | - | nih.gov |
Yield not specified in the source document.
To create N-substituted analogues, such as N,8-dimethylquinoline-5-sulfonamide, a secondary amine is used in the amination step. For instance, reacting 8-methylquinoline-5-sulfonyl chloride with methylamine (B109427) would yield the N-methyl derivative, while reaction with dimethylamine (B145610) would produce the N,N-dimethyl analogue. The synthesis of related structures, such as 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide, has been successfully demonstrated by reacting the corresponding sulfonyl chloride with N-methylpropargylamine, a secondary amine nih.gov. This confirms the feasibility of using secondary amines to produce N,N-disubstituted sulfonamides, a key strategy for modifying the compound's properties.
Remote C-H Halogenation Methodologies for Quinoline Scaffolds
Remote C-H halogenation has emerged as a powerful tool for the direct functionalization of the quinoline core at positions that are not easily accessible through classical electrophilic substitution reactions. This approach allows for the late-stage modification of quinoline derivatives, providing a streamlined route to novel analogues.
The C-5 position of the quinoline ring can be selectively halogenated through various methods. One notable approach involves the use of N-halosuccinimides (NCS, NBS, NIS) as halogen sources. For instance, the reaction of 8-methylquinoline with N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures has been shown to yield the C-5 brominated product. This regioselectivity is attributed to the directing effect of the protonated quinoline nitrogen.
Another significant advancement is the metal-free, remote C-H halogenation of 8-substituted quinolines. This method utilizes inexpensive and atom-economical trihaloisocyanuric acids as the halogen source. The reaction proceeds under mild conditions, often at room temperature and open to the air, offering a practical and environmentally friendly alternative to metal-catalyzed processes. This protocol has demonstrated high regioselectivity for the C-5 position across a range of 8-substituted quinolines.
Transition-metal catalysis has also been employed for the C-5 halogenation of quinoline derivatives. For example, iron(III)-catalyzed halogenation of 8-amidoquinolines in water provides a mild and efficient route to 5-halogenated products. Similarly, nickel-catalyzed regioselective C-5 halogenation of 8-aminoquinoline (B160924) has been reported. These methods often involve a directing group at the C-8 position to facilitate the selective functionalization of the C-5 position.
| Method | Reagents and Conditions | Key Features |
|---|---|---|
| N-Halosuccinimide Halogenation | NBS, concentrated H₂SO₄, 5 °C | Classical method, good for bromination. |
| Metal-Free Halogenation | Trihaloisocyanuric acid, room temperature, air | Atom-economical, environmentally friendly, broad substrate scope. |
| Iron-Catalyzed Halogenation | Fe(III) catalyst, halogen source, water | Mild conditions, suitable for 8-amidoquinolines. |
| Nickel-Catalyzed Halogenation | Ni(II) catalyst, halogen source | Effective for 8-aminoquinolines. |
The introduction of a halogen, such as iodine, at other positions of the 8-methylquinoline-5-sulfonamide scaffold can be achieved through multi-step synthetic sequences. While a direct method for the synthesis of 3-iodo-8-methylquinoline-5-sulfonamide (B13168779) is not extensively documented, a plausible route can be inferred from related syntheses of halogenated quinoline-5-sulfonamides.
A potential synthetic pathway could begin with the synthesis of 3-methylquinoline (B29099) from aniline (B41778) and propionic acid, followed by a Vilsmeier-Haack type reaction to introduce a chloro group at the 2-position and a formyl group at the 3-position. Subsequent reduction would yield 3-methylquinoline. Chlorosulfonation of 3-methylquinoline would then afford 3-methylquinoline-8-sulfonyl chloride.
A related approach has been documented for the synthesis of 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives. This involves the reaction of 8-hydroxy-7-iodoquinoline-5-sulfonyl chloride with various amines. This suggests that an appropriately substituted 8-methylquinoline precursor could undergo iodination prior to the introduction of the sulfonamide group. For instance, iodination of 8-methylquinoline at the desired position, if achievable with sufficient regioselectivity, followed by sulfonation and amidation, could lead to the target compound.
Synthesis of Hybrid Systems Incorporating this compound Core
The fusion of the this compound scaffold with other heterocyclic systems has led to the development of hybrid molecules with potentially enhanced biological activities. Triazoles and acetylene derivatives are prominent examples of moieties that have been successfully integrated.
The synthesis of this compound-triazole hybrids is typically achieved through a multi-step process that culminates in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." researchgate.net
The general synthetic route commences with the preparation of an acetylene-functionalized this compound. This is accomplished by reacting 8-methylquinoline-5-sulfonyl chloride with an amine containing a terminal alkyne, such as propargylamine. The resulting N-propargyl-8-methylquinoline-5-sulfonamide serves as the alkyne component for the subsequent cycloaddition.
In parallel, an organic azide (B81097) is prepared. The CuAAC reaction is then carried out by treating the N-propargyl-8-methylquinoline-5-sulfonamide with the desired organic azide in the presence of a copper(I) catalyst, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. This reaction efficiently and regioselectively yields the 1,4-disubstituted 1,2,3-triazole ring, linking the this compound core to another molecular fragment. researchgate.net
The introduction of acetylene derivatives to the this compound core is a key step in the synthesis of triazole hybrids and other functionalized molecules. This is typically achieved by reacting 8-methylquinoline-5-sulfonyl chloride with an amino-alkyne.
For example, the reaction of 8-hydroxyquinoline-5-sulfonyl chloride with various amines containing an acetylene moiety, such as propargylamine, N-methylpropargylamine, and (prop-2-yn-1-yloxy)anilines, has been reported to yield the corresponding acetylene-functionalized sulfonamides. vapourtec.com These reactions are generally carried out in an anhydrous solvent like acetonitrile at room temperature. vapourtec.com The resulting acetylene derivatives are stable intermediates that can be purified and used in subsequent transformations.
| Hybrid System | Key Reaction | Starting Materials | Significance |
|---|---|---|---|
| Triazole Hybrids | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | N-propargyl-8-methylquinoline-5-sulfonamide, Organic azide | Modular synthesis of complex molecules. |
| Acetylene Derivatives | Nucleophilic substitution | 8-Methylquinoline-5-sulfonyl chloride, Amino-alkyne | Key intermediates for further functionalization. |
Advanced Synthetic Techniques
To improve efficiency, reduce reaction times, and enhance the sustainability of synthetic processes, advanced techniques such as microwave-assisted synthesis and flow chemistry are being increasingly applied to the synthesis of quinoline derivatives.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of quinoline synthesis, microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. For instance, the synthesis of quinoline derivatives from 2-aminobenzophenones and ketones or phenylacetylene (B144264) has been efficiently carried out under microwave and solvent-free conditions. This technique has also been successfully applied to the synthesis of sulfonamides directly from sulfonic acids, avoiding the need for the isolation of sulfonyl chlorides.
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner, offers several advantages, including enhanced safety, better heat and mass transfer, and improved scalability. The synthesis of quinolines via tandem photoisomerization-cyclization processes has been demonstrated in a continuous flow setup. This method allows for the generation of various substituted quinolines in high yields and with high throughput.
Furthermore, transition metal-catalyzed C-H activation has become a prominent strategy for the functionalization of 8-methylquinolines. The nitrogen atom in the quinoline ring acts as a directing group, enabling the selective activation of C(sp³)–H bonds of the 8-methyl group. This allows for the direct introduction of various functional groups, providing a highly atom-economical route to novel 8-functionalized quinoline derivatives.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, cleaner products, and shorter reaction times compared to conventional heating methods. researchgate.netorganic-chemistry.org While a specific protocol for the direct microwave-assisted synthesis of this compound is not extensively detailed in the reviewed literature, the synthesis of analogous quinoline-5-sulfonamide (B3425427) derivatives has been successfully achieved using microwave irradiation.
One relevant study describes the synthesis of 1,2,3-triazole derivatives of quinoline-5-sulfonamides where a key step was conducted in a microwave reactor. mdpi.comnih.gov In this process, the reaction was carried out at 100 °C, resulting in the formation of the desired triazole derivative in a 57% yield. mdpi.comnih.gov This demonstrates the feasibility of employing microwave energy for the synthesis of complex molecules containing the quinoline-5-sulfonamide scaffold.
Generalizing from established microwave-assisted syntheses of other sulfonamides and quinoline derivatives, a plausible pathway for this compound can be proposed. organic-chemistry.orgnih.gov Typically, the synthesis would involve the reaction of a corresponding sulfonyl chloride with an appropriate amine. uniba.it Microwave irradiation can be applied to significantly reduce the reaction time and potentially improve the yield of the sulfonamide product. researchgate.net For instance, a general method for synthesizing sulfonamides directly from sulfonic acids involves a two-step microwave process that avoids the isolation of sulfonyl chlorides. organic-chemistry.org
The cyclization step to form the quinoline ring itself can also be accelerated by microwave irradiation. In the synthesis of 6-substituted 4-hydroxyquinolines, a key cyclization step was achieved via microwave irradiation for 10–15 minutes at 250 °C, yielding the product in 66–70% yield. nih.gov This high-temperature, short-duration reaction highlights the efficiency of microwave heating in constructing the core quinoline structure.
Table 1: Examples of Microwave-Assisted Synthesis of Quinoline and Sulfonamide Derivatives
| Product | Reactants | Microwave Conditions | Yield | Reference |
| 1,2,3-Triazole derivative of quinoline-5-sulfonamide | Acetylene derivative of quinoline-5-sulfonamide, Organic azide | 100 °C | 57% | mdpi.comnih.gov |
| 6-Substituted 4-hydroxyquinolines | 5-(Phenylaminomethylene) meldrum's acids | 250 °C, 10–15 min | 66–70% | nih.gov |
| General Sulfonamides | Sulfonic acid, Amine (via TCT activation) | Step 1: 80 °C, 20 min; Step 2: 50 °C, 10 min | High | organic-chemistry.org |
Green Chemistry Approaches in Synthesis (e.g., Deep Eutectic Solvents)
In recent years, the principles of green chemistry have driven the exploration of more sustainable synthetic methodologies. orgchemres.org Deep eutectic solvents (DESs) have gained significant attention as environmentally friendly reaction media due to their low toxicity, biodegradability, low volatility, and high solvation capacity. nih.govrsc.orgnottingham.ac.uk
While a specific procedure for the synthesis of this compound using deep eutectic solvents has not been reported, the successful synthesis of both quinoline derivatives and sulfonamides in these green solvents suggests a viable pathway. uniba.itccspublishing.org.cn
A sustainable protocol for the synthesis of various functionalized sulfonamides from amines and sulfonyl chlorides has been developed using choline (B1196258) chloride (ChCl)-based DESs, such as ChCl/glycerol and ChCl/urea. uniba.it These reactions proceed at ambient temperature and yield up to 97% of the desired product within 2–12 hours. uniba.it The use of DESs eliminates the need for hazardous and volatile organic compounds traditionally used in such syntheses. uniba.it
Furthermore, the synthesis of 2,4-disubstituted quinolines has been achieved in a deep eutectic solvent composed of choline chloride and zinc chloride. ccspublishing.org.cn This method avoids the need for an additional catalyst and proceeds under mild conditions (80°C for 3 hours) to give high yields (up to 98%). ccspublishing.org.cn The DES not only acts as the solvent but can also play a catalytic role in the reaction.
Drawing from these examples, a green synthesis of this compound could be envisioned. The reaction of 8-methylquinoline-5-sulfonyl chloride with a suitable amine source could be carried out in a biodegradable DES like choline chloride/urea at room temperature. This approach would align with the principles of green chemistry by utilizing a recyclable and non-toxic solvent system. chemrxiv.orgresearchgate.netresearchgate.net
Table 2: Synthesis of Quinolines and Sulfonamides in Deep Eutectic Solvents
| Product | Reactants | Deep Eutectic Solvent | Reaction Conditions | Yield | Reference |
| Functionalized Sulfonamides | Amines, Sulfonyl chlorides | Choline chloride/glycerol or Choline chloride/urea | Room temperature, 2–12 h | Up to 97% | uniba.it |
| 2,4-Disubstituted Quinolines | 2-Aminoacetophenone, Aromatic alkyne | Choline chloride/zinc chloride (1:2) | 80 °C, 3 h | Up to 98% | ccspublishing.org.cn |
Spectroscopic and Computational Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular framework.
Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. For quinoline (B57606) sulfonamide derivatives, the aromatic protons typically appear in the region between 6.51 and 7.70 ppm. rsc.org The proton of the sulfonamide group (–SO₂NH–) is often observed as a singlet peak between 8.78 and 10.15 ppm. rsc.org
In the case of related 8-hydroxy-N-phenylquinoline-5-sulfonamide, the ¹H NMR spectrum (in Acetone-d₆) shows distinct signals for the quinoline and phenyl protons. nih.gov For instance, the proton at the H-2 position of the quinoline ring appears as a double of doublets at 8.92 ppm. nih.gov The chemical shifts and coupling constants provide valuable information about the connectivity of the atoms.
A summary of ¹H NMR data for a related compound, 8-hydroxy-N-phenylquinoline-5-sulfonamide, is presented below:
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 9.25 | brs | - | NH |
| 9.10 | dd | 8.7, 1.5 | H-7 |
| 8.92 | dd | 4.1, 1.5 | H-2 |
| 8.23 | d | 8.3 | H-4 |
| 7.72 | dd | 8.7, 4.1 | H-3 |
| 7.20–7.12 | m | - | Phenyl H |
| 7.15–7.06 | m | - | Phenyl H |
| 6.98 | tt | 7.6, 1.3 | Phenyl H |
Data for 8-hydroxy-N-phenylquinoline-5-sulfonamide in Acetone-d₆ nih.gov
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The aromatic carbons in quinoline sulfonamide derivatives typically resonate in the region between 111.83 and 160.11 ppm. rsc.org
For 8-hydroxy-N-phenylquinoline-5-sulfonamide, the ¹³C NMR spectrum (in Acetone-d₆) reveals the chemical shifts for all the carbon atoms in the molecule. nih.gov The carbon attached to the hydroxyl group (C-8) appears at a downfield chemical shift of 158.47 ppm, while the other aromatic carbons are observed at their characteristic positions. nih.gov
A summary of ¹³C NMR data for a related compound, 8-hydroxy-N-phenylquinoline-5-sulfonamide, is presented below:
| Chemical Shift (ppm) | Assignment |
| 158.47 | C-8 |
| 149.73 | C-2 |
| 138.99 | C-4a |
| 138.52 | C-Phenyl |
| 134.42 | C-7 |
| 133.91 | C-5 |
| 129.89 | C-Phenyl |
| 125.64 | C-Phenyl |
| 125.50 | C-6 |
| 125.20 | C-4 |
| 124.41 | C-Phenyl |
| 121.37 | C-3 |
| 109.16 | C-8a |
Data for 8-hydroxy-N-phenylquinoline-5-sulfonamide in Acetone-d₆ nih.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to accurately determine the molecular weight and elemental composition of a compound. This technique provides a high degree of certainty in confirming the molecular formula. For instance, the molecular formula of 8-hydroxy-N-phenylquinoline-5-sulfonamide was confirmed by HRMS (ESI-TOF) which showed the [M+H]⁺ ion at m/z 301.0641, corresponding to the calculated value for C₁₅H₁₃N₂O₃S. nih.gov Similarly, for 8-hydroxy-N-methyl-N-phenylquinoline-5-sulfonamide, the calculated [M+H]⁺ value was 315.0798, and the found value was 315.0797, confirming the molecular formula C₁₆H₁₅N₂O₃S. nih.gov
X-ray Crystallography of Related Analogues for Conformation and Interactions
Computational Chemistry Approaches
Computational chemistry provides a theoretical framework to complement experimental data, offering predictions of molecular properties and interactions.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in understanding the potential biological activity of compounds like 8-Methylquinoline-5-sulfonamide. For instance, molecular docking studies of quinoline-8-sulfonamide (B86410) derivatives with the M2 isoform of pyruvate (B1213749) kinase (PKM2), a target in cancer therapy, have been performed. mdpi.com These studies suggested that the 8-quinolinesulfonamide moiety could effectively bind to the target protein. mdpi.com In another example, docking analyses of quinolinol inhibitors with the botulinum neurotoxin A (BoNT/A) light chain suggested direct binding to the enzyme's active site. researchgate.net These computational predictions are vital for guiding the design and optimization of new therapeutic agents. researchgate.net
Molecular Dynamics Simulations for Binding Mode Prediction
Molecular dynamics (MD) simulations are powerful computational tools used to predict the binding mode of a ligand to its receptor and to understand the dynamic nature of this interaction. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodology can be inferred from studies on analogous quinoline-sulfonamide compounds. These simulations provide insights into the stability of the ligand-receptor complex, key interacting residues, and the energetic contributions to binding. peerj.comnih.gov
In a typical MD simulation study of a quinoline-sulfonamide derivative, the initial step involves obtaining the three-dimensional structure of the target protein, often from the Protein Data Bank (PDB). mdpi.com The ligand, this compound, would be docked into the active site of the receptor using molecular docking programs to generate an initial binding pose. This complex is then solvated in a water box with appropriate ions to neutralize the system. mdpi.com
For instance, studies on similar quinoline-sulfonamide hybrids targeting enzymes like monoamine oxidases (MAOs) and cholinesterases (ChEs) have revealed key interactions. rsc.org The sulfonamide group often participates in hydrogen bonding and π–sulfur interactions, while the quinoline ring can form π–π stacking and hydrophobic interactions with aromatic residues in the active site. rsc.org For this compound, the methyl group at the 8-position could potentially influence the orientation of the quinoline ring within the binding pocket, leading to specific hydrophobic interactions.
Table 1: Representative Parameters for Molecular Dynamics Simulations of Quinoline-Sulfonamide Derivatives
| Parameter | Typical Value/Software | Reference |
| Software | GROMACS, AMBER, NAMD | mdpi.com |
| Force Field | AMBER, CHARMM, GROMOS | mdpi.com |
| Water Model | TIP3P, SPC/E | mdpi.com |
| Box Type | Cubic, Triclinic | mdpi.com |
| Temperature | 300 K | mdpi.com |
| Pressure | 1 bar | mdpi.com |
| Simulation Time | 10 ns - 1 µs | mdpi.com |
Note: This table represents typical parameters used in MD simulations of small molecules and may be adapted for this compound.
Conformational Analysis and Energy Minimization
Conformational analysis is essential for understanding the flexibility of a molecule and identifying its low-energy, biologically active conformations. drugdesign.org For this compound, this involves exploring the potential energy surface by rotating the single bonds, particularly the bond connecting the sulfonamide group to the quinoline ring and the S-N bond of the sulfonamide.
The process typically begins with generating a set of possible conformers. This can be achieved through systematic or random searches. Each of these conformers is then subjected to energy minimization using quantum mechanical (e.g., Density Functional Theory - DFT) or molecular mechanics methods to obtain its stable geometry and relative energy. drugdesign.org
Studies on the conformational properties of benzenesulfonamide, a related structural motif, have shown that different conformations can exist due to the rotation around the S-N bond. acs.org For this compound, the presence of the bulky methyl group at the 8-position can introduce steric hindrance, which may favor certain conformations over others.
Energy minimization calculations help to identify the global minimum energy conformation, which is the most stable arrangement of the atoms in the molecule. The energy difference between various conformers provides an indication of their relative populations at a given temperature. A low energy barrier between conformers suggests that the molecule is flexible and can readily adopt different shapes. drugdesign.org
In the context of drug design, the bioactive conformation, the one that binds to the biological target, is often a low-energy conformer. drugdesign.org Therefore, understanding the conformational landscape of this compound is crucial for rationalizing its potential biological activity. For example, in a study of quinolinol inhibitors, the lowest energy conformers were generated and used for docking studies to predict binding modes. nih.gov
Table 2: Key Aspects of Conformational Analysis and Energy Minimization
| Technique/Parameter | Description | Reference |
| Conformer Generation | Systematic or random rotation of torsion angles to explore conformational space. | drugdesign.org |
| Energy Minimization Methods | Quantum Mechanics (DFT), Molecular Mechanics (MMFF, AMBER). | drugdesign.org |
| Software | Gaussian, Spartan, MOE. | drugdesign.org |
| Key Torsion Angle | Rotation around the C5-S bond of the quinoline and sulfonamide moiety. | acs.org |
| Output | Relative energies of conformers, identification of the global minimum. | drugdesign.org |
Note: This table outlines the general principles and methods for conformational analysis applicable to this compound.
Structure Activity Relationship Sar Investigations in 8 Methylquinoline 5 Sulfonamide Analogues
Impact of Substituents on the Quinoline (B57606) Ring System
The quinoline ring is a key pharmacophore in many biologically active compounds. Modifications to this bicyclic system, including the nature of the substituent at the 8-position and the introduction of halogens, have been shown to significantly influence the activity of quinoline-5-sulfonamide (B3425427) analogues.
The substituent at the 8-position of the quinoline ring plays a pivotal role in the biological activity of quinoline-5-sulfonamides. A substantial body of research highlights the critical importance of an 8-hydroxy group for various biological activities, including anticancer and antibacterial effects. The unsubstituted phenolic group at this position is considered a key structural fragment necessary for biological activity. nih.govnih.gov
In contrast, methylation of the 8-hydroxy group to an 8-methoxy group consistently leads to a significant loss or complete abolition of activity. nih.govnih.gov This suggests that the hydrogen-bonding capability of the hydroxyl group is crucial for the interaction of these molecules with their biological targets.
While direct comparative studies on the biological activity of 8-methylquinoline-5-sulfonamide are not extensively available in the reviewed literature, the established importance of the 8-hydroxy group suggests that the 8-methyl analogue would likely exhibit significantly lower activity. The methyl group, being non-polar and unable to form hydrogen bonds in the same manner as a hydroxyl group, would not facilitate the same interactions with target proteins that are deemed essential for the activity of the 8-hydroxy analogues.
Table 1: Impact of 8-Position Substituent on Biological Activity of Quinoline-5-sulfonamide Derivatives
| 8-Position Substituent | General Biological Activity | Rationale |
| -OH (hydroxy) | High activity (anticancer, antibacterial) nih.govnih.gov | The unsubstituted phenolic group is a key structural fragment for activity, likely due to its hydrogen-bonding capacity. nih.govnih.gov |
| -OCH₃ (methoxy) | Significantly reduced or no activity nih.govnih.gov | Methylation of the phenolic group leads to a loss of the crucial hydrogen-bonding ability. nih.govnih.gov |
| -CH₃ (methyl) | Likely low activity (inferred) | Lacks the hydrogen-bonding capability of the -OH group, which is critical for activity. |
The introduction of halogen atoms into a molecular scaffold is a common strategy in medicinal chemistry to modulate electronic properties, lipophilicity, and metabolic stability, which can in turn influence biological activity. Halogenated derivatives of 8-hydroxyquinoline (B1678124) are utilized as therapeutic agents. nih.govmdpi.com
While specific studies detailing the systematic halogenation of the this compound ring system and its effect on SAR are limited, research on related quinoline-based sulfonamides provides some insights. For instance, in a series of quinoline-based benzenesulfonamides, the position of chloro and methyl substituents on the quinoline ring influenced their inhibitory activity against carbonic anhydrase isoforms. nih.govmdpi.com Specifically, para-substituted sulfonamide derivatives generally displayed the best inhibitory activity against cancer-related isoforms hCA IX and hCA XII. nih.govmdpi.com
The effect of halogenation is highly dependent on the specific scaffold and the biological target. Therefore, without direct experimental data on halogenated this compound analogues, it is difficult to predict the precise impact of such modifications on their biological activity.
Influence of Sulfonamide Nitrogen Substitution on Biological Efficacy
The sulfonamide group is another critical component of the this compound scaffold that is amenable to chemical modification. Substitution on the sulfonamide nitrogen (N-substitution) has been shown to have a profound impact on the biological efficacy of these compounds.
Studies on related quinoline-8-sulfonamides have demonstrated that even small alkyl substitutions on the sulfonamide nitrogen can be detrimental to activity. For example, the addition of a methyl group to the sulfonamide nitrogen was found to cause a steric clash with amino acid residues in the target protein's binding site, leading to a loss of activity.
In contrast, for a series of 8-hydroxyquinoline-5-sulfonamides with antifungal properties, the nature of the N-substituent was a key determinant of efficacy. Aromatic substituents on the sulfonamide nitrogen were generally more favorable for antifungal activity than alkyl or saturated heterocyclic substituents. researchgate.net Furthermore, derivatives where the aromatic ring was directly attached to the sulfonamide nitrogen exhibited better antifungal effects compared to those with a spacer between the aromatic ring and the nitrogen atom. researchgate.net
Table 2: Influence of Sulfonamide N-Substitution on Antifungal Activity of 8-Hydroxyquinoline-5-sulfonamide Analogues
| N-Substituent Type | General Antifungal Activity | Example Substituents |
| Aromatic | More important for activity researchgate.net | -phenyl, -4-chlorophenyl, -4-methoxyphenyl researchgate.net |
| Alkyl | Less active researchgate.net | e.g., -ethyl, -propyl |
| Saturated Heterocycle | Less active researchgate.net | e.g., -piperidinyl |
Correlation between Molecular Architecture and Target Binding Affinity
Understanding how the three-dimensional structure of a molecule influences its ability to bind to a biological target is fundamental to rational drug design. Molecular docking and other computational studies have been instrumental in elucidating the binding modes of quinoline-sulfonamide analogues with their protein targets.
For instance, in the development of quinoline-8-sulfonamide (B86410) derivatives as inhibitors of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in cancer metabolism, molecular docking studies revealed specific interactions within the enzyme's active site. nih.govmdpi.com The quinoline moiety of these inhibitors was found to sit on a flat, apolar surface defined by amino acid residues such as Phenylalanine (Phe) and Leucine (Leu). nih.gov One of the oxygen atoms of the sulfonamide group was observed to accept a hydrogen bond from a Tyrosine (Tyr) residue. nih.gov These studies provide a structural basis for the observed inhibitory activity and guide the design of more potent inhibitors.
Similarly, in the design of quinoline-based sulfonamides as inhibitors of carbonic anhydrase (CA), molecular docking simulations have been used to rationalize the observed inhibitory profiles against different CA isoforms. nih.govmdpi.com These simulations can predict the binding orientation of the inhibitors within the active site and identify key interactions, such as the coordination of the sulfonamide group with the zinc ion in the enzyme's active site and hydrogen bonding with nearby amino acid residues.
Table 3: Key Molecular Interactions of Quinoline-Sulfonamide Analogues with Protein Targets
Phenotypic Screening and SAR Elucidation in Cellular Models
Phenotypic screening, which involves testing compounds for their effects on whole cells or organisms without a preconceived target, is a powerful approach for discovering new bioactive molecules and elucidating their SAR. This strategy has been applied to libraries of quinoline-sulfonamide analogues to identify compounds with desirable cellular activities and to understand the structural requirements for these effects.
For example, a series of acetylene (B1199291) derivatives of 8-hydroxyquinoline-5-sulfonamide were screened for their anticancer activity against various human cancer cell lines, including amelanotic melanoma (C-32), human breast adenocarcinoma (MDA-MB-231), and human lung adenocarcinoma (A549). nih.govnih.gov This screening identified a lead compound, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide, with potent activity against all three cell lines. nih.gov The screening of related 8-methoxyquinoline (B1362559) derivatives in the same assays revealed a complete loss of activity, reinforcing the critical role of the 8-hydroxy group. nih.govnih.gov
In the context of infectious diseases, 8-hydroxyquinoline-5-sulfonamide derivatives have been screened for their antifungal activity against Candida species and dermatophytes. nih.gov These phenotypic screens not only identified potent antifungal candidates but also facilitated mechanistic studies in cellular models. For instance, follow-up assays indicated that these compounds act on the fungal cell wall and inhibit the formation of pseudohyphae in Candida albicans, which is a key virulence factor. nih.gov
Table 4: Phenotypic Screening of Quinoline-5-sulfonamide Analogues in Cellular Models
| Compound Series | Cellular Model | Observed Phenotypic Effect | Key SAR Finding |
| Acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide nih.govnih.gov | C-32, MDA-MB-231, A549 cancer cell lines | Inhibition of cell proliferation nih.govnih.gov | The 8-hydroxy group is essential for anticancer activity. nih.govnih.gov |
| 8-hydroxyquinoline-5-sulfonamide derivatives nih.gov | Candida spp., Dermatophytes | Antifungal activity, inhibition of pseudohyphae formation nih.gov | The sulfonamide moiety enhances antifungal efficacy. researchgate.net |
Coordination Chemistry and Metallobiochemistry of Quinoline 5 Sulfonamide Derivatives
Metal Chelation Properties of Quinoline-5-sulfonamides
The capacity of quinoline-5-sulfonamides to bind to metal ions is a key feature of their chemical behavior. This is due to the presence of nitrogen and oxygen atoms in their structure which can donate electrons to a central metal ion, forming a coordination complex.
Creating ligands that can selectively bind to specific metal ions is a crucial goal in the development of new therapeutic agents and diagnostic tools. The quinoline (B57606) structure provides a versatile platform for designing such selective ligands. By strategically adding different chemical groups to the quinoline ring, scientists can fine-tune the ligand's ability to bind to certain metals. For instance, the addition of a methyl group at the 8-position, as in 8-Methylquinoline-5-sulfonamide, can influence which metal ions it will bind to most strongly. This targeted approach allows for the creation of molecules that can, for example, selectively interact with zinc(II) ions, which are vital in many biological functions. acs.org
This compound and its relatives can form stable complexes with a range of transition metals. These metal chelates often have different physical and chemical properties than the free ligand or the metal ion alone. nih.gov
To understand the structure and properties of these metal complexes, a variety of analytical techniques are used.
Elemental Analysis: This technique determines the percentage of each element in the complex, which helps to confirm the ratio of metal to ligand. nih.gov
Electronic Spectra: By analyzing how the complex absorbs light, scientists can infer the arrangement of the ligands around the central metal ion, known as the coordination geometry. nih.gov For many transition metal complexes of quinoline-sulfonamides, an octahedral geometry is common. scispace.comresearchgate.net
IR Spectra: Infrared spectroscopy reveals changes in the vibrations of the ligand's chemical bonds upon binding to a metal. These changes indicate which parts of the ligand are involved in the chelation. nih.govnih.gov For example, a shift in the vibrational frequency of the sulfonamide group is a key indicator of its coordination to the metal. nih.gov
Conductivity Measurements: These measurements help to determine whether the complex is charged or neutral. nih.gov
Table 1: Representative Characterization Data for a Transition Metal Chelate of a Quinoline-Sulfonamide Derivative
| Technique | Observation | Interpretation |
|---|---|---|
| Elemental Analysis | Experimental percentages of C, H, N, S, and metal match calculated values. | Confirms the stoichiometric formula of the complex (e.g., 1:2 metal-to-ligand ratio). |
| Electronic Spectra | Presence of specific absorption bands in the visible region. | Suggests a particular coordination geometry, such as octahedral. nih.govscispace.com |
| IR Spectra | Shift in the N-H stretching vibration of the sulfonamide group. | Indicates that the nitrogen atom of the sulfonamide is a coordination site. nih.gov |
| Conductivity Measurements | Low molar conductivity value. | Suggests a non-electrolytic nature of the complex. researchgate.net |
Formation of Transition Metal Chelates
Bonding Sites and Coordination Geometry
Spectroscopic evidence points to the nitrogen atom of the quinoline ring and a nitrogen atom of the sulfonamide group as the primary sites for metal binding in many quinoline-sulfonamide derivatives. nih.gov This bidentate (two-toothed) chelation creates a stable five-membered ring structure. Often, two ligand molecules will bind to a single metal ion, and the coordination sphere may be completed by other molecules like water, resulting in a six-coordinate, octahedral geometry. nih.govncert.nic.in
Role of Metal Chelation in Enzyme Inhibition and Biological Activity
The biological effects of many sulfonamides are tied to their ability to chelate metal ions that are essential for enzyme function. researchgate.net Metalloenzymes require a metal cofactor to carry out their catalytic role. By binding to this essential metal ion, a chelating agent can inhibit the enzyme's activity. rsc.orgsemanticscholar.org
For example, carbonic anhydrases are zinc-containing enzymes that are crucial for many physiological processes. Quinoline-sulfonamide derivatives can act as inhibitors of these enzymes by coordinating to the zinc ion in the active site. The sulfonamide portion of the molecule is a key zinc-binding group, and the quinoline part can further interact with the enzyme to enhance the inhibitory effect. nih.gov
Quinoline-Sulfonamides as Zinc(II) Ion Sensors in Biological Contexts
Given their affinity for zinc, quinoline-sulfonamides have been extensively developed as fluorescent sensors for detecting zinc(II) ions in biological systems. acs.orgcam.ac.uk Zinc is a vital metal ion, and imbalances in its concentration are linked to various diseases. cam.ac.uk
The fluorescence of the quinoline ring can change significantly upon binding to a metal ion. mdpi.com This property is harnessed to create "turn-on" fluorescent sensors, where the fluorescence intensity increases dramatically in the presence of zinc. acs.org The design of these sensors often involves linking the quinoline-sulfonamide chelating group to a fluorophore. The selectivity for zinc(II) over other biologically abundant metal ions is a critical feature for their use in complex biological environments. acs.orgnih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Quinoline-5-sulfonamide (B3425427) |
Photochemical and Other Specific Chemical Reactions
Photosensitized Reactions of Quinoline-5-sulfonic Acid Analogues
Quinoline-5-sulfonic acid and its analogues, including 8-Methylquinoline-5-sulfonamide, are involved in photosensitized reactions, which are processes where a molecule that absorbs light (a photosensitizer) transfers its energy to another molecule, initiating a chemical reaction. These reactions are of interest for their potential applications in various fields, including organic synthesis and environmental chemistry. The nature of the substituents on the quinoline (B57606) ring and the surrounding environmental conditions can significantly influence the course and efficiency of these photoreactions.
The photochemical reactions of quinoline derivatives can proceed through various mechanisms, often involving excited states and reactive intermediates. For quinoline-5-sulfonic acid analogues, a key aspect of their photoreactivity involves the generation of highly reactive species such as singlet oxygen.
Upon absorption of light, the quinoline derivative is promoted to an excited singlet state. It can then undergo intersystem crossing to a more stable, longer-lived triplet state. This excited triplet state of the quinoline derivative can act as a photosensitizer. One of the primary pathways for its subsequent reaction is the transfer of its excitation energy to ground-state molecular oxygen (a triplet, ³O₂). This energy transfer results in the formation of the highly reactive singlet oxygen (¹O₂).
Singlet oxygen is a potent oxidizing agent that can react with a wide range of organic molecules. The quantum yield of singlet oxygen formation (ΦΔ) is a critical parameter in evaluating the efficiency of a photosensitizer. For some quinoline-containing compounds, such as certain phthalocyanines bearing quinoline-5-sulfonic acid substituents, these values have been measured and indicate efficient singlet oxygen generation. For instance, a zinc phthalocyanine (B1677752) derivative with these substituents exhibited a singlet oxygen quantum yield of 0.66 in DMSO. researchgate.net
The reaction mechanism can also involve other pathways, such as photo-induced electron transfer or the formation of radical species. For example, studies on the photoreactions of other quinoline derivatives have suggested the involvement of radical intermediates, as evidenced by the formation of specific byproducts. acs.orgacs.org In some cases, the reaction may proceed through a photo-Favorskii rearrangement. scispace.com
Table 1: Key Intermediates and Species in the Photoreaction of Quinoline Analogues
| Intermediate/Species | Role in Reaction Mechanism |
| Excited Singlet State | Initially formed upon light absorption. |
| Excited Triplet State | Formed via intersystem crossing; acts as the photosensitizer. |
| Singlet Oxygen (¹O₂) | Generated via energy transfer from the excited triplet state to ³O₂; a key reactive species. |
| Radical Intermediates | Can be formed through alternative pathways, leading to different products. |
The rate and outcome of the photosensitized reactions of quinoline-5-sulfonic acid analogues are highly dependent on environmental parameters, most notably pH and light intensity.
Influence of pH:
The pH of the reaction medium can have a profound effect on the photoreactivity of these compounds. The ionization state of the sulfonic acid or sulfonamide group, as well as the nitrogen atom of the quinoline ring, can change with pH. This alteration in the molecule's electronic properties can affect its light absorption characteristics and the efficiency of intersystem crossing and subsequent energy transfer.
For instance, studies on p-hydroxyphenacyl (pHP) derivatives, which share some mechanistic similarities with quinoline photoreactions, have shown that raising the pH above 8 can lower the quantum yields of photoreactions. scispace.com This is attributed to the lower reactivity of the conjugate base form of the molecule. For quinoline derivatives, protonation of the quinoline nitrogen at acidic pH can also significantly alter the excited-state properties and reaction pathways. In some photocatalytic reactions involving quinolines, acidic conditions are necessary for the reaction to proceed, while basic conditions can completely inhibit it. nih.gov
Influence of Light Intensity:
Table 2: Effect of Environmental Parameters on the Photoreaction of Quinoline Analogues
| Parameter | Influence on Reaction Rate and Mechanism |
| pH | Affects the ionization state of the molecule, altering its electronic properties and reactivity. Both acidic and basic conditions can significantly change reaction pathways and yields. |
| Light Intensity | Generally, a higher intensity increases the reaction rate, but can also lead to side reactions like photobleaching at very high levels. |
| Solvent | The polarity and nature of the solvent can influence reaction selectivity and the stability of intermediates. nih.gov |
Future Research Directions and Potential Research Applications
Development of Next-Generation Analogues for Enhanced Specificity and Potency
The development of next-generation analogues of 8-methylquinoline-5-sulfonamide is a primary focus of ongoing research. The goal is to synthesize new compounds with improved specificity for their biological targets and enhanced potency. This involves the strategic modification of the core quinoline (B57606) structure. For instance, the introduction of different substituents at various positions on the quinoline ring can significantly influence the molecule's activity.
One area of exploration is the synthesis of acetylene (B1199291) derivatives of 8-hydroxy- and 8-methoxyquinoline-5-sulfonamide. nih.gov Research has shown that certain acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide exhibit significant biological activity. nih.gov The position of substituents on the quinoline ring is crucial; for example, an unsubstituted phenolic group at position 8 has been identified as a key structural feature necessary for biological activity. nih.gov
Furthermore, the synthesis of hybrid systems that combine the quinoline scaffold with other pharmacologically active moieties, such as 1,2,3-triazole systems, is being investigated. nih.gov These hybrid molecules have the potential to interact with multiple biological targets, leading to enhanced therapeutic effects. The exploration of different linkers and spacers between the quinoline core and other functional groups is also a key strategy in the design of new analogues. researchgate.net
| Derivative Type | Key Structural Feature | Observed Activity |
| Acetylene Derivatives | 8-hydroxyquinoline-5-sulfonamide with acetylene moieties | Anticancer and antimicrobial activity nih.gov |
| Hybrid Systems | Quinoline and 1,2,3-triazole systems | Potential for enhanced biological activity nih.gov |
| 2-Aminoquinolinols | Introduction of a 2-amino group | Increased potency as enzyme inhibitors researchgate.net |
Exploration of Novel Biological Targets and Therapeutic Areas
While initial research has focused on the anticancer and antimicrobial properties of this compound derivatives, there is a growing interest in exploring their potential against other diseases. The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold, a core component of these compounds, is known for its diverse biological activities, including anti-HIV, anti-neurodegenerative, and anti-inflammatory properties. researchgate.net
The ability of 8-hydroxyquinoline derivatives to chelate metal ions is a key factor in their biological activity and opens up possibilities for their use in treating diseases associated with metal dysregulation, such as neurodegenerative disorders. researchgate.net Researchers are actively investigating the potential of these compounds to target a wide range of enzymes and signaling pathways involved in various diseases. researchgate.net
For example, quinoline derivatives are being studied as inhibitors of pyruvate (B1213749) kinase M2 (PKM2), a key enzyme in cancer metabolism. nih.gov Additionally, the quinolinol-5-sulfonamide scaffold has been investigated for its potential to inhibit the botulinum neurotoxin A (BoNT/A) light chain, a critical component of the toxin responsible for botulism. nih.gov The exploration of these and other novel targets could lead to the development of new therapeutic agents for a variety of conditions.
Application as Chemical Probes for Biological Pathway Elucidation
The unique properties of this compound derivatives make them valuable tools for studying biological processes. Their ability to interact with specific biological targets allows them to be used as chemical probes to elucidate the roles of these targets in various cellular pathways. For instance, fluorescent derivatives of 8-aminoquinoline (B160924) are widely used as sensors for detecting zinc ions in biological systems. nih.gov
By designing and synthesizing fluorescently labeled or otherwise tagged versions of this compound, researchers can visualize the localization and dynamics of their target proteins within cells. This can provide valuable insights into the mechanisms of action of these compounds and the biological pathways they modulate. The development of such chemical probes is an active area of research, with the potential to significantly advance our understanding of cellular biology and disease. acs.org
Advanced Computational Modeling for Predictive Design
Computational modeling plays an increasingly important role in the design and development of new drugs. scispace.com In the context of this compound, computational approaches are being used to predict the binding affinity of different analogues for their biological targets and to guide the design of new compounds with improved properties. nih.govworldscientific.com
Molecular docking and molecular dynamics simulations can provide detailed insights into the interactions between a ligand and its target protein at the atomic level. nih.gov This information can be used to identify key structural features that are important for binding and to design modifications that are likely to enhance potency and selectivity. Quantitative structure-activity relationship (QSAR) studies are also employed to establish correlations between the chemical structure of a compound and its biological activity. chemicalbook.com These computational tools are invaluable for accelerating the drug discovery process and reducing the need for extensive experimental screening. worldscientific.com
Investigation into Broader Mechanistic Complexities for Multi-Target Agents
The ability of some this compound derivatives to interact with multiple biological targets presents both opportunities and challenges. mdpi.com While multi-target agents can offer enhanced therapeutic efficacy, understanding their complex mechanisms of action is crucial for their safe and effective use. Future research will focus on unraveling the intricate network of interactions between these compounds and their various cellular targets. nih.gov
Industrial Scale Adaptations for Synthesis
As promising drug candidates emerge from preclinical studies, the development of efficient and scalable synthetic methods becomes a critical priority. Researchers are exploring new synthetic routes for the production of this compound and its derivatives on an industrial scale. nih.gov This includes the optimization of existing reaction conditions and the development of novel synthetic strategies that are more cost-effective and environmentally friendly.
For example, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the preparation of quinoline sulfonamide libraries. acs.org The development of robust and scalable synthetic processes is essential for making these compounds available for further clinical development and eventual therapeutic use.
Development of Fragment-Based Drug Discovery Strategies
Fragment-based drug discovery (FBDD) is a powerful approach for identifying novel lead compounds. d-nb.info This strategy involves screening small, low-molecular-weight fragments for their ability to bind to a biological target. Once a binding fragment is identified, it can be elaborated and optimized to create a more potent and selective lead compound.
The quinoline scaffold is considered a "privileged template" in drug discovery and is well-suited for use in FBDD approaches. d-nb.info Libraries of quinoline-based fragments, including sulfonamide derivatives, have been prepared and screened against various biological targets, such as matrix metalloproteinases (MMPs). acs.org This approach has led to the discovery of novel inhibitor lead fragments and demonstrates the potential of FBDD for the development of new drugs based on the this compound scaffold. acs.orgripublication.com
Q & A
Q. What are the primary synthetic routes for 8-methylquinoline-5-sulfonamide, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves sulfonation and alkylation steps. For example, sulfonation of the quinoline backbone at the 5-position followed by introduction of the methyl group via alkylation (e.g., using methyl iodide or dimethyl sulfate). Reaction optimization is critical: temperature (e.g., 60–80°C for sulfonation), solvent choice (polar aprotic solvents like DMF improve solubility), and stoichiometric ratios of reagents (e.g., excess sulfonating agent to minimize byproducts) directly impact yield and purity . Post-synthesis purification via recrystallization or column chromatography is recommended to achieve >95% purity.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Key techniques include:
- FT-IR : Identifies functional groups (e.g., sulfonamide S=O stretching at ~1150–1350 cm⁻¹, quinoline C-N vibrations at ~1600 cm⁻¹) .
- NMR : ¹H NMR reveals methyl group protons at δ 2.5–3.0 ppm and aromatic protons in the quinoline ring (δ 7.0–9.0 ppm). ¹³C NMR confirms sulfonamide carbon at ~120–130 ppm .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, using acetonitrile/water mobile phases .
Q. How does the methyl group at the 8-position affect the compound’s solubility and reactivity?
The methyl group enhances lipophilicity, reducing aqueous solubility but improving membrane permeability in biological assays. It also sterically hinders electrophilic substitution at adjacent positions, directing reactivity to the 5-sulfonamide group . Solubility in DMSO or ethanol (10–20 mg/mL) is preferred for in vitro studies .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, incubation time). A systematic approach includes:
- Dose-response curves : Confirm IC₅₀ values across multiple replicates.
- Control experiments : Rule out nonspecific effects (e.g., cytotoxicity assays using MTT or resazurin).
- Computational validation : Molecular docking (e.g., AutoDock Vina) to verify target binding modes, cross-referenced with experimental data .
Q. How can computational methods predict the interaction of this compound with biological targets?
- Molecular docking : Simulate binding to enzymes (e.g., kinases, proteases) using software like Schrödinger Suite or GROMACS. Focus on hydrogen bonding with active-site residues (e.g., Lys, Asp) and hydrophobic interactions with the quinoline ring .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with observed bioactivity .
Q. What experimental designs mitigate instability of this compound in aqueous solutions?
- pH control : Stabilize the compound in buffered solutions (pH 6–8) to prevent hydrolysis of the sulfonamide group.
- Light-sensitive storage : Use amber vials to avoid photodegradation.
- Derivatization : Introduce stabilizing substituents (e.g., electron-withdrawing groups at the 2-position) without altering core activity .
Methodological Challenges
Q. How to optimize regioselective functionalization of this compound for structure-activity relationship (SAR) studies?
Q. What are the limitations of current synthetic protocols for scaling up this compound?
Key issues include:
- Byproduct formation : Excess sulfonating agents generate sulfonic acid impurities. Mitigate via precise stoichiometry and inline FT-IR monitoring.
- Low yields in alkylation : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve methyl group incorporation .
Cross-Disciplinary Applications
Q. How is this compound utilized in materials science (e.g., metal coordination complexes)?
The sulfonamide group chelates metal ions (e.g., Cu²⁺, Fe³⁺), forming stable complexes for catalytic or sensing applications. Spectrophotometric titrations (UV-Vis at 300–400 nm) determine binding constants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
